REACTION_CXSMILES
|
[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:14]O.S(=O)(=O)(O)O>ClC(Cl)C>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([C:9]([O:11][CH3:14])=[O:10])=[CH:12][CH:13]=1)([CH3:4])([CH3:2])[CH3:3]
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Name
|
|
Quantity
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178 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
96 g
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
15 mL
|
Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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ClC(C)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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by refluxing
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Type
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WASH
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Details
|
This mixture is washed four times with 500 ml water and 500 ml of a 10% sodium carbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
|
The product is dried over calcium chloride
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Type
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DISTILLATION
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Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 161 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |